molecular formula C15H15N3S B11363604 1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline

1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11363604
M. Wt: 269.4 g/mol
InChI Key: WKASGPALHULBQQ-UHFFFAOYSA-N
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Description

5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety The presence of a prop-2-en-1-ylsulfanyl group and two methyl groups at specific positions further distinguishes this compound

Preparation Methods

The synthesis of 5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Quinoline Formation: The quinoline moiety is synthesized through a Skraup or Doebner-Von Miller reaction, which involves the condensation of aniline derivatives with glycerol or aldehydes in the presence of an oxidizing agent.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group is introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

    Methylation: The final step involves the methylation of the compound at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.

    Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.

    Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including infections, cancer, and inflammatory conditions.

    Industry: It is used in the development of new materials, catalysts, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of DNA gyrase or topoisomerase, enzymes involved in DNA replication and transcription, thereby exhibiting antimicrobial or anticancer properties. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE can be compared with other similar compounds, such as:

    Triazoloquinolines: These compounds share the triazole-quinoline core structure but differ in the substituents attached to the rings. Examples include 1,2,4-triazolo[4,3-a]quinoline and 1,2,4-triazolo[4,3-c]quinoline.

    Quinoline Derivatives: Compounds like quinoline and its derivatives, such as chloroquine and quinine, exhibit similar biological activities but differ in their chemical structures and specific applications.

    Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives, such as fluconazole and voriconazole, share the triazole ring but differ in their overall structures and therapeutic uses.

The uniqueness of 5,9-DIMETHYL-1-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE lies in its specific combination of functional groups and its diverse range of biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

5,9-dimethyl-1-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C15H15N3S/c1-4-8-19-15-17-16-13-9-11(3)12-7-5-6-10(2)14(12)18(13)15/h4-7,9H,1,8H2,2-3H3

InChI Key

WKASGPALHULBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC=C)C

Origin of Product

United States

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